molecular formula C19H24N4O B6798094 N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

Cat. No.: B6798094
M. Wt: 324.4 g/mol
InChI Key: CBTJUSMMYYXORG-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that features a pyrazole ring fused with a benzazocine structure

Properties

IUPAC Name

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-22-13-17(18(21-22)16-8-9-16)20-19(24)23-11-4-7-14-5-2-3-6-15(14)10-12-23/h2-3,5-6,13,16H,4,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJUSMMYYXORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)NC(=O)N3CCCC4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then coupled with a benzazocine moiety. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling with Benzazocine: The pyrazole intermediate is then reacted with a benzazocine derivative, often through nucleophilic substitution or palladium-catalyzed coupling reactions.

    Final Amidation: The resulting intermediate undergoes amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-1-methylpyrazol-4-yl)oxepane-4-carboxamide
  • 3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Uniqueness

N-(3-cyclopropyl-1-methylpyrazol-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is unique due to its fused benzazocine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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